molecular formula C18H37FO B14747346 Octadecanol, 18-fluoro- CAS No. 408-44-6

Octadecanol, 18-fluoro-

Cat. No.: B14747346
CAS No.: 408-44-6
M. Wt: 288.5 g/mol
InChI Key: OAFXTOCEAMWERN-UHFFFAOYSA-N
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Description

Octadecanol, 18-fluoro-, also known as 18-fluoro-1-octadecanol, is a fluorinated derivative of octadecanol. Octadecanol itself is a long-chain fatty alcohol with the chemical formula C18H38O. The addition of a fluorine atom at the 18th position introduces unique chemical properties, making it a compound of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18-fluoro-1-octadecanol typically involves the fluorination of octadecanol. One common method is the direct fluorination of octadecanol using elemental fluorine or a fluorinating agent such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of 18-fluoro-1-octadecanol may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

18-fluoro-1-octadecanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of 18-fluoro-octadecanoic acid or 18-fluoro-octadecanone.

    Reduction: Formation of 18-fluoro-octadecane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

18-fluoro-1-octadecanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological membranes due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent in imaging techniques.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 18-fluoro-1-octadecanol is largely dependent on its interaction with biological membranes and proteins. The fluorine atom can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems. The hydroxyl group allows for hydrogen bonding interactions, which can further modulate its effects.

Comparison with Similar Compounds

Similar Compounds

    Octadecanol: The non-fluorinated parent compound with similar structural features but different chemical properties.

    Fluorinated Alcohols: Other fluorinated long-chain alcohols such as 16-fluoro-1-hexadecanol and 20-fluoro-1-eicosanol.

Uniqueness

18-fluoro-1-octadecanol is unique due to the specific position of the fluorine atom, which imparts distinct chemical and physical properties. The presence of fluorine can enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it valuable for various applications.

Properties

CAS No.

408-44-6

Molecular Formula

C18H37FO

Molecular Weight

288.5 g/mol

IUPAC Name

18-fluorooctadecan-1-ol

InChI

InChI=1S/C18H37FO/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h20H,1-18H2

InChI Key

OAFXTOCEAMWERN-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCCF)CCCCCCCCO

Origin of Product

United States

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